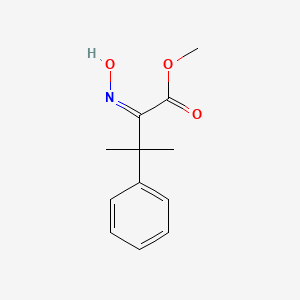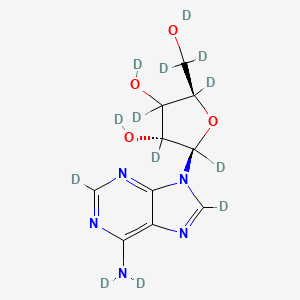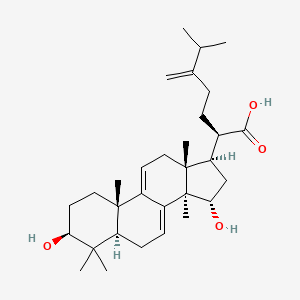
Antimicrobial agent-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimicrobial agent-29 is a chemical compound known for its ability to inhibit the growth of microorganisms or kill them outright. This compound is part of a broader class of antimicrobial agents, which include antibiotics, antifungals, antivirals, and antiseptics. These agents are crucial in the fight against infectious diseases and are used in various fields, including medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial agent-29 typically involves a multi-step chemical processCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented at various stages to monitor the consistency and effectiveness of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Antimicrobial agent-29 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions can result in the formation of new derivatives with enhanced antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Antimicrobial agent-29 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antimicrobial action and to develop new antimicrobial agents.
Biology: Researchers use it to investigate the effects of antimicrobial agents on various microorganisms, including bacteria, fungi, and viruses.
Medicine: It is explored for its potential use in treating infections, especially those caused by antibiotic-resistant strains.
Industry: This compound is used in the development of antimicrobial coatings for medical devices, textiles, and food packaging materials .
Wirkmechanismus
The mechanism of action of Antimicrobial agent-29 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets specific molecular pathways, such as the synthesis of cell wall components or the replication of genetic material. By interfering with these critical processes, this compound effectively inhibits the growth and proliferation of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: An antibiotic that targets bacterial cell wall synthesis.
Sulfonamides: Compounds that inhibit the synthesis of folic acid in bacteria.
Quaternary Ammonium Compounds: Used as disinfectants and antiseptics
Uniqueness
What sets Antimicrobial agent-29 apart from these compounds is its broad-spectrum activity and its ability to target multiple pathways simultaneously. This makes it particularly effective against a wide range of microorganisms, including those that have developed resistance to other antimicrobial agents .
Eigenschaften
Molekularformel |
C19H14N4O4S |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
4-[[2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14N4O4S/c24-16(21-12-7-5-11(6-8-12)18(25)26)10-28-19-23-22-17(27-19)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,24)(H,25,26) |
InChI-Schlüssel |
DHEYLYPADJBRNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


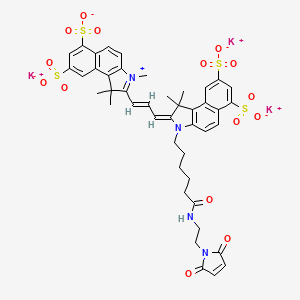
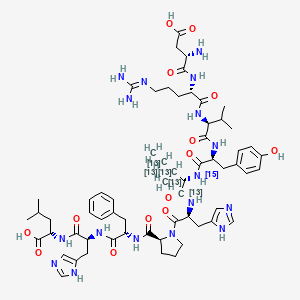
![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
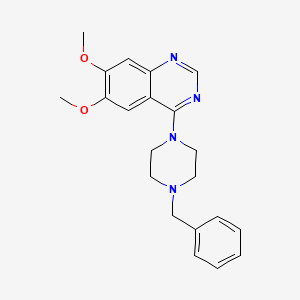
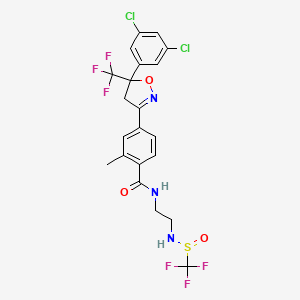
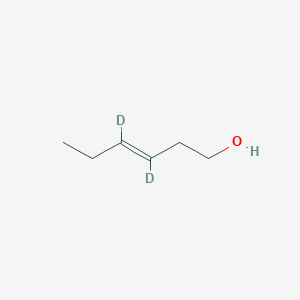

![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)
